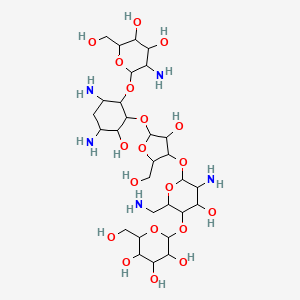
Antibiotic 2230C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibiotic 2230C, also known as Lividomycin, is a potent antimicrobial agent used to combat various bacterial infections. It belongs to the aminoglycoside class of antibiotics, which are known for their ability to inhibit bacterial protein synthesis. This compound has shown significant efficacy against a range of Gram-positive and Gram-negative bacteria, making it a valuable tool in the fight against bacterial infections .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibiotic 2230C involves several key steps. The primary route includes the fermentation of specific bacterial strains that produce the antibiotic naturally. The fermentation broth is then subjected to extraction and purification processes to isolate the active compound. The reaction conditions typically involve maintaining a controlled pH and temperature to optimize the yield of the antibiotic .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation-based approach. Large-scale bioreactors are used to cultivate the bacterial strains, and the fermentation process is closely monitored to ensure consistency and quality. The downstream processing includes filtration, solvent extraction, and crystallization to obtain the pure antibiotic. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and potency of the final product .
化学反应分析
Types of Reactions: Antibiotic 2230C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives of this compound .
科学研究应用
Antibiotic 2230C has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of aminoglycoside antibiotics and their interactions with bacterial ribosomes.
Biology: Researchers utilize this compound to investigate bacterial resistance mechanisms and to develop new strategies to overcome antibiotic resistance.
Medicine: This compound is employed in clinical studies to evaluate its efficacy and safety in treating various bacterial infections.
Industry: this compound is used in the development of new antimicrobial agents and in the formulation of combination therapies to enhance the effectiveness of existing antibiotics .
作用机制
Antibiotic 2230C exerts its effects by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. This binding interferes with the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death. The molecular targets include the ribosomal RNA and specific proteins within the ribosome. The pathways involved in this mechanism are crucial for bacterial survival, making this compound highly effective against susceptible bacterial strains .
相似化合物的比较
- Streptomycin
- Gentamicin
- Neomycin
- Kanamycin
Comparison: Antibiotic 2230C shares similarities with other aminoglycosides in terms of its mechanism of action and spectrum of activity. it is unique in its specific binding affinity and the range of bacterial strains it targets. Compared to Streptomycin and Gentamicin, this compound may exhibit different pharmacokinetic properties and resistance profiles, making it a valuable alternative in certain clinical scenarios .
属性
CAS 编号 |
36019-37-1 |
|---|---|
分子式 |
C29H55N5O19 |
分子量 |
777.8 g/mol |
IUPAC 名称 |
2-[5-amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C29H55N5O19/c30-2-8-23(52-28-20(44)19(43)16(40)10(4-36)48-28)18(42)13(34)27(46-8)51-24-11(5-37)49-29(21(24)45)53-25-14(38)6(31)1-7(32)22(25)50-26-12(33)17(41)15(39)9(3-35)47-26/h6-29,35-45H,1-5,30-34H2 |
InChI 键 |
GESYZSHWHHOJFW-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686472.png)

![2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid](/img/structure/B14686481.png)



![[2-(2-Phenylethyl)phenyl]acetonitrile](/img/structure/B14686494.png)
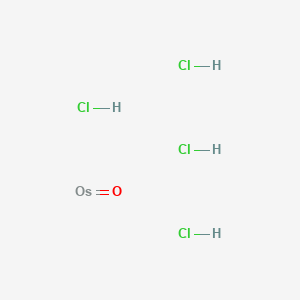
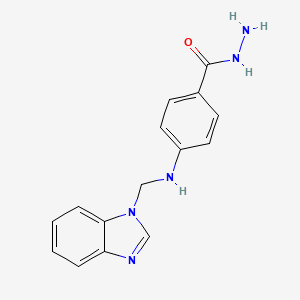
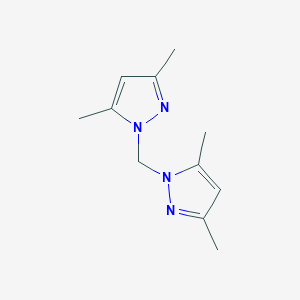


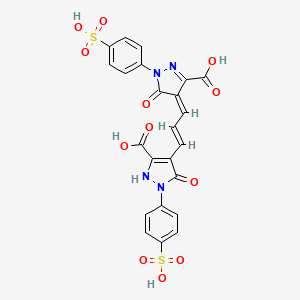
![Benz[a]anthracen-7-ol](/img/structure/B14686536.png)
